molecular formula C10H9NO3 B1590247 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid CAS No. 88371-24-8

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Cat. No. B1590247
CAS RN: 88371-24-8
M. Wt: 191.18 g/mol
InChI Key: VMHBVINKMWNOED-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (2-OH-THQCA) is a naturally occurring organo-chemical compound that has been studied for potential applications in pharmaceuticals, biochemistry, and other areas of research. It has been found to have a wide range of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Scientific Research Applications

  • Medicinal Chemistry

    • Application: Isoquinoline alkaloids, which include 1,2,3,4-tetrahydroisoquinolines (THIQ), are a large group of natural products. THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • Method: The development of novel THIQ analogs with potent biological activity has garnered a lot of attention in the scientific community .
    • Results: The structural–activity relationship (SAR) and mechanism of action of these compounds have been studied .
  • Green Chemistry

    • Application: A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been developed .
    • Method: This involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst for the synthesis of the desired product in solvent-free conditions via the Biginelli reaction .
    • Results: The proposed protocol has several appealing characteristics, including environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product with high yield value even without the use of chromatographic separation technique .
  • Cancer Research

    • Application: The proline biosynthetic enzyme Δ1-pyrroline-5-carboxylate (P5C) reductase 1 (PYCR1) is one of the most consistently upregulated enzymes across multiple cancer types and central to the metabolic rewiring of cancer cells .
    • Method: A fragment-based, structure-first approach has been used for the discovery of PYCR1 inhibitors .
    • Results: The results of this research are not specified in the source .
  • Synthetic Chemistry

    • Application: 1,2,3,4-Tetrahydroquinolinecarboxylic acids are widely used as convenient polyfunctional synthons .
    • Method: These acids are prepared most frequently by direct reduction of quinolinecarboxylic acids .
    • Results: The specific results of this application are not specified in the source .
  • Pharmaceutical Chemistry

    • Application: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a chemical compound that could potentially be used in pharmaceutical applications .
    • Method: The specific methods of application or experimental procedures are not specified in the source .
    • Results: The specific results of this application are not specified in the source .

Safety And Hazards

  • Handle with appropriate protective equipment .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-4-3-6-1-2-7(10(13)14)5-8(6)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHBVINKMWNOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70531412
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

CAS RN

88371-24-8
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70531412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5 Grams of methyl 3-(4-carboxy-2nitrophenyl)propionate, 8.87 ml of 2.226N-sodium hydroxide methanol solution, 100 ml of methanol and 1 g of 5%-Pd-C (50% in water) were well mixed together and this mixture was catalytically reduced at a normal temperature under a normal pressure. Then the catalyst was removed from the reaction mixture by filtration, and the pH of the filtrate was adjusted to about pH=1 by adding concentrated hydrochloric acid. The precipitated crystals were collected by filtration and recrystallized from methanol to obtain 3.62 g of 7-carboxy-3,4-dihydrocarbostyril in the form of colorless needle-like crystals.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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sodium hydroxide methanol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

To 10% Pd—C (100 mg) under nitrogen atmosphere was added a solution of 4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid (45) (29 g, 0.11 mol) in 75 mL methanol and kept at 50 psi H2 atmosphere for 12 h. The reaction mixture was filtered through a sintered funnel and the filtrate was concentrated to give the pure compound 22. Off-white solid (20.9 g, 96%). 1H NMR (400 MHz, CDCl3): δ 2.44 (t, J=6.8 Hz, 2H); 2.90 (t, J=6.8 Hz, 2H); 7.25 (d, J=7.6 Hz, 1H); 7.44 (s, 1H); 7.47 (dd, J=7.6, 1.6 Hz, 1H); 10.22 (broad s, 1H); 12.85 (broad s, 1H). 13C NMR (75 MHz, CDCl3): δ 24.8, 30.0, 115.1, 123.5, 127.8, 127.9, 129.0, 139.0, 167.5, 169.0.
Name
4-(3-ethoxy-3-oxoprop-1-enyl)-3-nitrobenzoic acid
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Pryde, S Middya, M Banerjee, R Shrivastava… - European Journal of …, 2021 - Elsevier
The adaptor protein STING plays a major role in innate immune sensing of cytosolic nucleic acids, by triggering a robust interferon response. Despite the importance of this protein as a …
Number of citations: 27 www.sciencedirect.com

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